molecular formula C15H16N2O4S2 B3270146 (E)-2-(4-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide CAS No. 522595-03-5

(E)-2-(4-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide

Cat. No.: B3270146
CAS No.: 522595-03-5
M. Wt: 352.4 g/mol
InChI Key: HHQBZJXALSXAOR-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-2-(4-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide is a structurally complex molecule featuring a thiazolidinone core fused with a substituted acetamide moiety. Its key structural attributes include:

  • A 2-methoxyphenoxy linker, which may enhance solubility and modulate receptor binding.
  • An acetamide side chain, commonly associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

2-[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-3-17-14(19)12(23-15(17)22)7-9-4-5-10(11(6-9)20-2)21-8-13(16)18/h4-7H,3,8H2,1-2H3,(H2,16,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQBZJXALSXAOR-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)N)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)N)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related derivatives are summarized below:

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Substituents/Modifications Yield (%) Melting Point (°C) Biological Activity (Highlight)
Target Compound: (E)-2-(4-((3-Ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide 3-Ethyl, 2-methoxyphenoxy, acetamide N/A N/A Hypothesized hypoglycemic activity
Compound 9 () 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 Antimicrobial potential (unquantified)
Compound 10 () 1H-indol-3-ylmethylene, phenyl 83 206–207 Potential kinase inhibition
Compound 3d () 3-Nitrophenyl, 2,4-dioxothiazolidin-5-ylidene 65–90* 155–160† Significant hypoglycemic activity
Compound 3i () 4-Methoxyphenyl, 2,4-dioxothiazolidin-5-ylidene 58–75* 147–156† Moderate toxicity in mice

*Yields vary based on substituents. †Melting points inferred from similar derivatives.

Key Findings from Comparative Analysis

Structural Impact on Synthesis Efficiency :

  • The 3-ethyl group in the target compound may improve synthetic accessibility compared to bulkier substituents (e.g., 4-chlorobenzylidene in Compound 9), which require stringent reaction conditions .
  • Derivatives with electron-withdrawing groups (e.g., nitro in Compound 3d) exhibit lower yields (53–65%) due to steric hindrance, whereas methoxy-substituted analogs (e.g., Compound 3i) show moderate yields (58–75%) .

Pharmacological Activity: Hypoglycemic Activity: The 2,4-dioxothiazolidin-5-ylidene moiety in derivatives (e.g., Compound 3d) enhances insulin sensitization, achieving 40–60% glucose reduction in diabetic mice . The target compound’s 2-thioxo variant may offer similar efficacy but requires validation. Toxicity: Substituents like 4-methoxyphenyl (Compound 3i) correlate with mild hepatotoxicity, while non-aromatic rings (e.g., piperidinyl in Compound 3h) reduce activity due to poor hydrogen bonding .

Thermal Stability :

  • Higher melting points (206–207°C) in indole-containing derivatives (Compound 10) suggest enhanced crystallinity versus methoxy-substituted analogs (147–160°C) . The target compound’s ethyl group may lower its melting point relative to chlorinated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(4-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
(E)-2-(4-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.